

trans-2-(4-Aminocyclohexyl)ethanol CAS number and identifiers

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Compound of Interest

Compound Name: **2-(4-Aminocyclohexyl)ethanol**

Cat. No.: **B113113**

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Technical Guide: trans-2-(4-Aminocyclohexyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-(4-Aminocyclohexyl)ethanol is a key bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a primary amine and a primary alcohol on a trans-substituted cyclohexane ring, makes it a valuable building block for the synthesis of complex molecular architectures, most notably as an intermediate in the production of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identifiers, synthesis, and potential applications, with a focus on its role in drug discovery and development.

Chemical Identifiers and Properties

A clear identification of **trans-2-(4-Aminocyclohexyl)ethanol** is crucial for researchers. The primary identifiers and key properties are summarized below.

Identifier	Value	Reference
CAS Number	506428-44-0	[1] [2]
MDL Number	MFCD30146433	[1]
Molecular Formula	C8H17NO	[1]
Molecular Weight	143.23 g/mol	[1]
IUPAC Name	2-((1r,4r)-4-aminocyclohexyl)ethan-1-ol	[1]
SMILES	N[C@H]1CC--INVALID-LINK--CC1	[1]
Purity	Typically available at ≥95%	[1]

Synthesis and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of **trans-2-(4-Aminocyclohexyl)ethanol** is not extensively documented in publicly available literature, a plausible and referenced synthetic route involves the reduction of a corresponding carboxylic acid or ester derivative. A key related compound, **trans-(N-Boc-4-aminocyclohexyl)acetic acid**, can be reduced to its corresponding alcohol, providing a pathway to the target molecule after deprotection.

Synthesis of the N-Boc Protected Precursor

A common strategy for the synthesis of amino alcohols is the reduction of the corresponding amino acid, often with the amino group protected to prevent side reactions. The following protocol is based on the reduction of Boc-protected **trans-4-aminocyclohexylacetic acid**.

Experimental Protocol: Reduction of **trans-(N-Boc-4-aminocyclohexyl)acetic acid**

- Reaction: Reduction of a carboxylic acid to a primary alcohol.
- Starting Material: **trans-(N-Boc-4-aminocyclohexyl)acetic acid**.

- Reducing Agent: Borane tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) is a suitable reagent for this transformation.
- Solvent: Anhydrous tetrahydrofuran (THF).
- Procedure:
 - Dissolve trans-(N-Boc-4-aminocyclohexyl)acetic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0°C in an ice bath.
 - Slowly add a solution of borane tetrahydrofuran complex (typically 1 M in THF) dropwise to the cooled solution.
 - Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
 - Upon completion, carefully quench the reaction by the slow addition of water or methanol.
 - The product, trans-(N-Boc-4-aminocyclohexyl)ethanol, can be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel.

Deprotection to Yield trans-2-(4-Aminocyclohexyl)ethanol

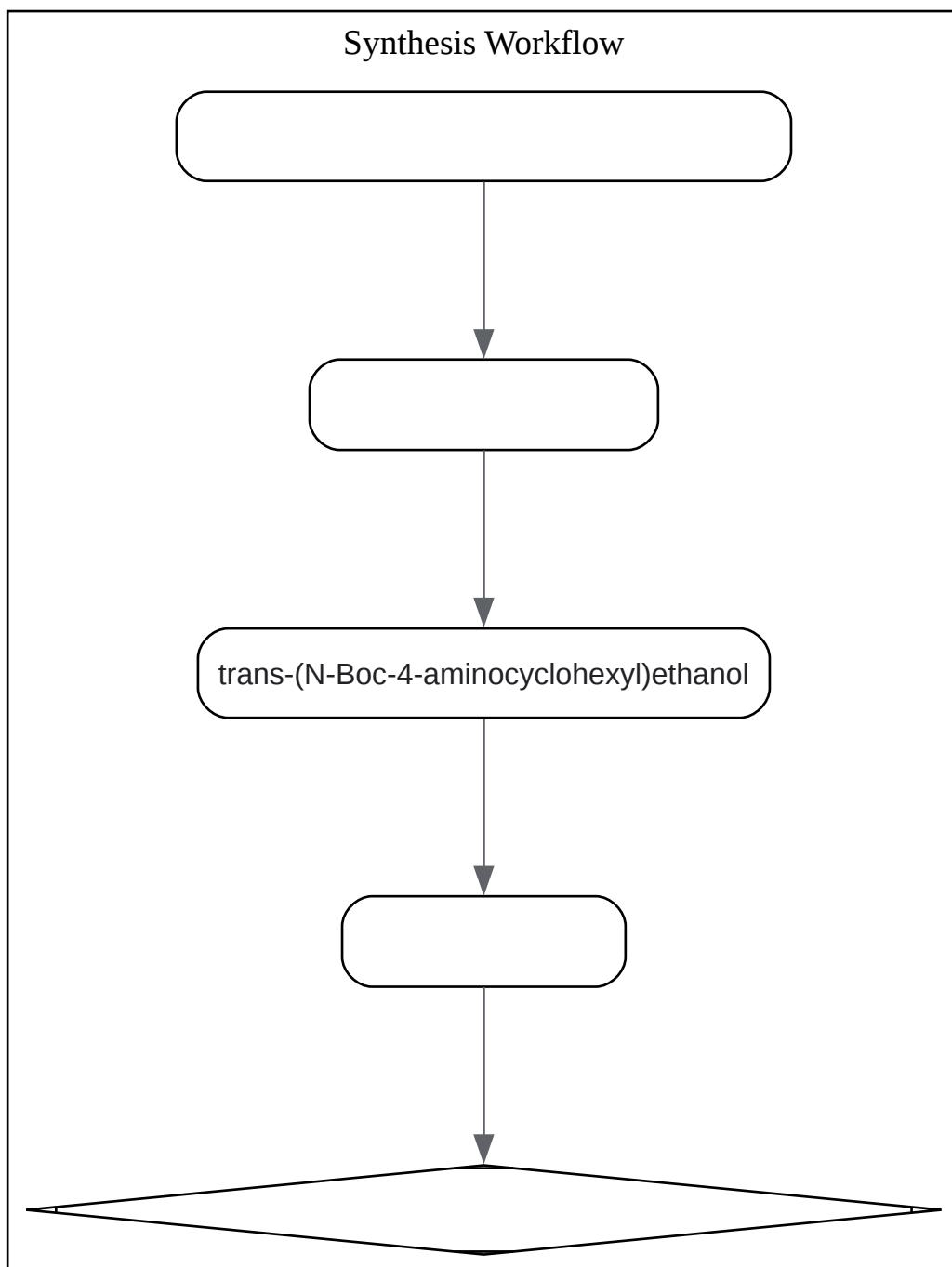
The final step to obtain the target compound is the removal of the Boc protecting group.

Experimental Protocol: Deprotection of trans-(N-Boc-4-aminocyclohexyl)ethanol

- Reaction: Acid-catalyzed removal of a tert-butoxycarbonyl (Boc) protecting group.
- Reagent: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
- Solvent: Dichloromethane (DCM) for TFA, or dioxane/methanol for HCl.

- Procedure (using TFA):
 - Dissolve the Boc-protected amino alcohol in dichloromethane.
 - Add trifluoroacetic acid (typically in excess, e.g., 20-50% v/v) and stir the solution at room temperature.
 - Monitor the reaction for the disappearance of the starting material.
 - Upon completion, remove the solvent and excess TFA under reduced pressure.
 - The resulting salt can be neutralized with a base (e.g., sodium bicarbonate solution) and the free amine extracted with an organic solvent.

The following diagram illustrates the logical workflow for the synthesis of **trans-2-(4-Aminocyclohexyl)ethanol** from its corresponding Boc-protected acetic acid.



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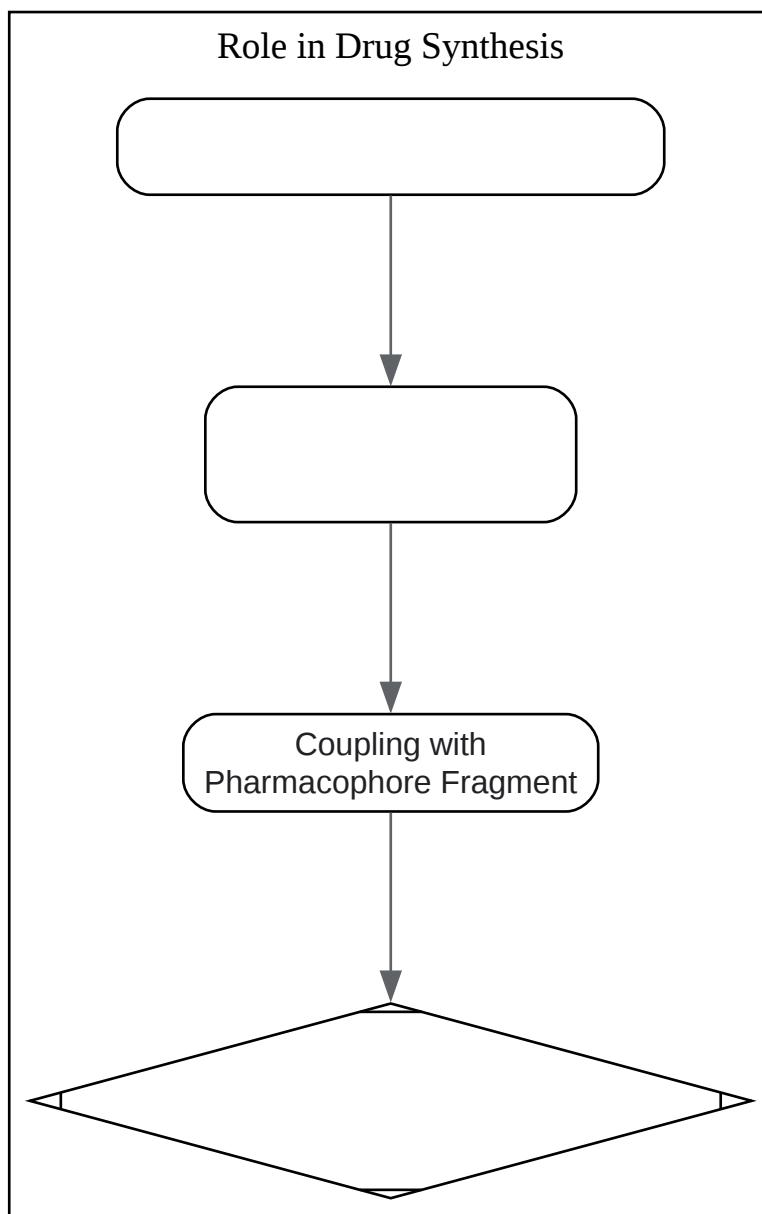
Caption: Synthesis workflow for **trans-2-(4-Aminocyclohexyl)ethanol**.

Role in Drug Development

The primary documented application of compounds structurally related to **trans-2-(4-Aminocyclohexyl)ethanol** is as intermediates in the synthesis of the antipsychotic drug Cariprazine.^[3] Cariprazine is a potent dopamine D3/D2 receptor partial agonist. The trans-stereochemistry of the cyclohexane ring is crucial for the biological activity of Cariprazine, highlighting the importance of stereocontrolled synthesis of its intermediates.

While **trans-2-(4-Aminocyclohexyl)ethanol** itself is not the direct precursor used in all published syntheses of Cariprazine, its structural relative, **trans-2-(4-Aminocyclohexyl)acetic acid** and its esters, are key starting materials.^[3] It is plausible that the ethanol derivative could also serve as a versatile intermediate in alternative synthetic routes.

The logical relationship of **trans-2-(4-Aminocyclohexyl)ethanol** as a potential intermediate in a generalized drug synthesis pathway is depicted below.



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Caption: Potential role in a drug synthesis pathway.

Analytical Data (Reference)

Although specific, high-resolution analytical data for **trans-2-(4-Aminocyclohexyl)ethanol** is not readily available in the searched literature, data for the closely related compound, ethyl *trans*-2-(4-aminocyclohexyl)acetate hydrochloride, can serve as a useful reference point for researchers.

Analytical Technique	Expected Observations for trans-2-(4- Aminocyclohexyl)ethanol (Inferred)	Reference Data for Ethyl trans-2-(4- aminocyclohexyl)acetate hydrochloride
¹ H NMR	Signals corresponding to the cyclohexyl protons, a triplet for the methylene protons adjacent to the hydroxyl group, and a multiplet for the methylene protons adjacent to the cyclohexane ring. The protons on the carbon bearing the amino group would also be present.	Spectral data is available. [4]
¹³ C NMR	Resonances for the carbons of the cyclohexane ring, a signal for the carbon bearing the hydroxyl group, and a signal for the carbon adjacent to the ring.	Spectral data is available.
IR Spectroscopy	A broad O-H stretching band around 3300-3400 cm ⁻¹ , N-H stretching bands in the same region, C-H stretching just below 3000 cm ⁻¹ , and a C-O stretching band around 1050 cm ⁻¹ .	Spectral data is available.
Mass Spectrometry	A molecular ion peak (M ⁺) and characteristic fragmentation patterns corresponding to the loss of water and other small fragments.	Mass spectral data is available.

Conclusion

trans-2-(4-Aminocyclohexyl)ethanol is a valuable, albeit not extensively characterized, chemical building block. Its significance is underscored by the importance of its structural analogs in the synthesis of complex pharmaceutical agents like Cariprazine. This guide provides a foundational understanding of its properties, a plausible synthetic pathway, and its likely application in drug development. Further research into the direct synthesis and biological activities of this compound could open new avenues for its application in medicinal chemistry.

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- 4. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride(76308-26-4) 1H NMR spectrum [chemicalbook.com]
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